4-Aminobutylphosphonic acid

Catalog No.
S606755
CAS No.
35622-27-6
M.F
C4H12NO3P
M. Wt
153.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminobutylphosphonic acid

CAS Number

35622-27-6

Product Name

4-Aminobutylphosphonic acid

IUPAC Name

4-aminobutylphosphonic acid

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

InChI

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)

InChI Key

IDPXFPYGZRMMKZ-UHFFFAOYSA-N

SMILES

C(CCP(=O)(O)O)CN

Synonyms

4-ABPA, 4-aminobutylphosphonic acid

Canonical SMILES

C(CCP(=O)(O)O)CN

Passivation of Surface Defects in Optoelectronic Materials

Regulation of Prolactin Secretion and GABA Receptor Research

4-Aminobutylphosphonic acid (ABPA) is a synthetic molecule with the chemical formula C₄H₁₂NO₃P. It acts as a ligand for GABA<sub>B</sub> receptors, a class of G protein-coupled receptors involved in inhibitory neurotransmission in the central nervous system []. ABPA is structurally similar to the naturally occurring neurotransmitter γ-aminobutyric acid (GABA), but with a phosphonic acid group replacing the carboxylic acid group []. This modification allows ABPA to bind to GABA<sub>B</sub> receptors without activating them, making it a valuable tool for studying GABAergic signaling pathways [].


Molecular Structure Analysis

The key features of ABPA's structure include:

  • A four-carbon (butyl) chain connects an amine group (NH₂) at one end and a phosphonic acid group (PO(OH)₂) at the other [].
  • The phosphonic acid group is the key difference from GABA, potentially affecting its interaction with the receptor binding pocket [].
  • The presence of both a positive charge (from the amine) and negative charges (from the phosphonate) makes ABPA a zwitterion at physiological pH [].

This unique structure allows ABPA to bind selectively to the GABA<sub>B</sub> receptor without activating it, unlike GABA itself [].


Physical And Chemical Properties Analysis

Specific data on the physical and chemical properties of ABPA, such as melting point, boiling point, and solubility, is limited in scientific literature. Due to its zwitterionic nature, ABPA is likely soluble in water.

ABPA acts as an antagonist at GABA<sub>B</sub> receptors. It binds to the receptor but does not trigger the same cellular responses as GABA []. This allows researchers to study the effects of blocking GABA<sub>B</sub> receptors without completely shutting down GABAergic signaling.

  • Acid-Base Reactions: The phosphonic acid group can donate protons, making it behave as an acid in aqueous solutions.
  • Esterification: It can react with alcohols to form esters, which are useful in various applications.
  • Coordination Chemistry: The amino group can coordinate with metal ions, forming complexes that have applications in catalysis and material science .

Research has indicated that 4-aminobutylphosphonic acid exhibits notable biological activities:

  • Antimicrobial Properties: Studies suggest it may have antimicrobial effects, making it a candidate for use in pharmaceuticals.
  • Neuroprotective Effects: There is evidence that this compound could play a role in neuroprotection, potentially benefiting conditions such as neurodegenerative diseases .
  • Cell Adhesion: Its ability to modify surfaces enhances cell adhesion, which is crucial in tissue engineering and regenerative medicine .

Several methods exist for synthesizing 4-aminobutylphosphonic acid:

  • Phosphonylation of Amino Alcohols: This method involves the reaction of phosphorous acid derivatives with amino alcohols under acidic conditions.
  • Multistep Synthesis: A common approach includes refluxing acetic acid followed by methanol treatment at low temperatures .
  • Direct Amination: Another method involves the direct amination of phosphonic acids using ammonia or amines, although this can be less efficient .

4-Aminobutylphosphonic acid has diverse applications across various fields:

  • Surface Modifiers: It is used to enhance adhesion properties in coatings and films due to its ability to modify interfacial chemistry .
  • Catalysis: The compound has been explored as a ligand in catalytic systems for processes such as carbon dioxide hydrogenation .
  • Biomedical

Interaction studies have shown that 4-aminobutylphosphonic acid can effectively bind to various substrates and metal ions. These interactions are crucial for its application in catalysis and material science. For instance, when grafted onto nanoparticles, it enhances their reactivity and stability in catalytic processes . Additionally, its interaction with biological systems suggests potential therapeutic uses.

Several compounds share structural or functional similarities with 4-aminobutylphosphonic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Aminobutane phosphonic acidAmino group at the second positionDifferent reactivity profile
3-Aminopropylphosphonic acidAmino group at the third positionEnhanced solubility
Phosphoric acidContains phosphate groupsMore acidic, less complex

4-Aminobutylphosphonic acid stands out due to its unique combination of an amino group and a phosphonic acid structure, allowing for specific interactions that other similar compounds may not possess.

XLogP3

-4.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

153.05548024 g/mol

Monoisotopic Mass

153.05548024 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35622-27-6

Dates

Modify: 2023-08-15

The utilization of 4-aminobutylphosphonate as sole nitrogen source by a strain of Kluyveromyces fragilis

N G Ternan, G McMullan
PMID: 10713427   DOI: 10.1111/j.1574-6968.2000.tb09020.x

Abstract

A strain of the yeast Kluyveromyces fragilis was screened for its ability to utilize a range of synthetic and natural organophosphonate compounds as the sole source of phosphorus, nitrogen or carbon. Only 4-aminobutylphosphonate was utilized as sole nitrogen source with protein yields increasing proportionally with substrate concentrations up to 10 mM. No 4-aminobutylphosphonate metabolizing enzyme activity was detectable in cell-free extracts prepared from K. fragilis pregrown on 2.5 mM 4-aminobutylphosphonate. None of the organophosphonates tested served as a source of carbon or phosphorus for K. fragilis.


Differential effects of phosphonic analogues of GABA on GABA(B) autoreceptors in rat neocortical slices

J Ong, V Marino, D A Parker, D I Kerr
PMID: 9606026   DOI: 10.1007/pl00005186

Abstract

The effects of five phosphonic derivatives of GABA on the release of [3H]-GABA from rat neocortical slices, preloaded with [3H]-GABA, were investigated. Phaclofen and 4-aminobutylphosphonic acid (4-ABPA) increased the overflow of [3H] evoked by electrical stimulation (2 Hz) in a concentration-dependent manner, with similar potencies (phaclofen EC50=0.3 mmol/l, 4-ABPA EC50=0.4 mmol/l). At 3 mmol/l, phaclofen increased the release of [3H]-GABA by 82.6+/-8.6%, and 4-ABPA increased the release by 81.3+/-9.0%. 2-Amino-ethylphosphonic acid (2-AEPA) increased the overflow of [3H] by 46.8+/-10.9% at the highest concentration tested (3 mmol/l). In contrast, the lower phosphonic homologue 3-aminopropylphosphonic acid (3-APPA), and 2-amino-2-(p-chlorophenyl)-ethylphosphonic acid (2-CPEPA), a baclofen analogue, did not modify the stimulated overflow. These results suggest that phaclofen, 4-ABPA and 2-AEPA are antagonists at GABA(B) autoreceptors, the latter being the weakest antagonist, whilst neither 3-APPA nor 2-CPEPA are active at these receptors. Since phaclofen, 4-ABPA and 2-CPEPA are antagonists and 3-APPA a partial agonist/antagonist on GABA(B) heteroreceptors, the lack of effect of 3-APPA and 2-CPEPA on [3H]-GABA release in this study suggests that GABA(B) autoreceptors may be pharmacologically distinct from the heteroreceptors.


Analysis of gamma-aminobutyric acidB receptor function in the in vitro and in vivo regulation of alpha-melanotropin-stimulating hormone secretion from melanotrope cells of Xenopus laevis

H P De Koning, B G Jenks, E W Roubos
PMID: 8381070   DOI: 10.1210/endo.132.2.8381070

Abstract

The activity of many endocrine cells is regulated by gamma-aminobutyric acid (GABA). The effects of GABA are mediated by GABAA and/or GABAB receptors. While GABAB receptors in the central nervous system have now been extensively characterized, little is known of the function and pharmacology of GABAB receptors on endocrine cells. In the amphibian Xenopus laevis, GABA inhibits the release of alpha MSH from the endocrine melanotrope cells through both GABAA and GABAB receptors. We have investigated the following aspects of the GABAB receptor of the melanotrope cells of X. laevis: 1) the pharmacology of this receptor, using antagonists previously established to demonstrate GABAB receptors in the mammalian central nervous system; 2) the relative contribution to the regulation of hormone secretion by the GABAA and GABAB receptors on melanotrope cells in vitro; and 3) the role of the GABAB receptor with respect to the physiological function of the melanotrope cell in vivo, i.e. regulation of pigment dispersion in skin melanophores in relation to background color. Our results demonstrate that phaclofen, 2-hydroxysaclofen, and 4-aminobutylphosphonic acid dose-dependently blocked the inhibition of alpha MSH release by GABAB receptor activation, but not by GABAA receptor activation. The GABAB receptor antagonist delta-aminovaleric acid appeared to be a selective agonist on the GABAB receptor of melanotrope cells. The inhibitory secretory response to a low dose of GABA (10(-5) M) was not affected by bicuculline, but was significantly reduced by phaclofen, indicating that at a low GABA concentration, the GABAB receptor mechanism would dominate in inhibiting the melanotrope cells. Different thresholds of activation may form the basis for differential action of GABA through both GABA receptor types. The tonic inhibition of alpha MSH release in animals adapted to a white background was not affected by 4-aminobutylphosphonic acid, indicating that the GABAB receptor is not (solely) involved in the in vivo inhibition of alpha MSH release in animals on a white background.


Activation of GABA B receptors in the anterior pituitary inhibits prolactin and luteinizing hormone secretion

V Lux-Lantos, E Rey, C Libertun
PMID: 1336817   DOI: 10.1159/000126294

Abstract

Previous work from our laboratory showed that baclofen could lower serum prolactin (PRL) levels acting at the central nervous system. The present experiments were designed to evaluate whether the gamma-aminobutyric acid B agonist was also effective in inhibiting hormone release at the pituitary level. In monolayer cultures of adenohypophyseal dispersed cells, baclofen inhibited basal PRL secretion after 1 or 2 h of incubation. This inhibition was significantly abolished by three antagonists: phaclofen, 3-aminopropyl-phosphonic acid and 4-aminobutylphosphonic acid. Furthermore, baclofen inhibited the thyrotropin-releasing hormone-induced PRL release in a concentration-dependent manner. With regard to gonadotropin secretion, baclofen was unable to modify basal luteinizing hormone (LH) secretion, but significantly inhibited the LH-releasing hormone-induced LH release. These results show that baclofen, in addition to its central neuroendocrine effects, inhibits pituitary hormone secretion, under basal and/or stimulated conditions, by direct action at the pituitary level.


Pharmacology of the GABAB receptor in amphibian retina

N Tian, M M Slaughter
PMID: 7820696   DOI: 10.1016/0006-8993(94)91299-8

Abstract

Amacrine and ganglion cells in the amphibian retina contain GABAB, as well as GABAA, receptors. Baclofen, a GABAB agonist, hyperpolarizes the dark membrane potential of these third order neurons and makes their light responses more transient. GABAB receptors in the retina have a similar agonist profile to GABAB receptors described at other sites in the brain. Namely, preferential activation by the R-enantiomer of baclofen, and agonist sensitivity in the order 3-aminopropylphosphinic acid > baclofen >> 3-aminopropylphosphonic acid. The GABAB receptor was not activated by 4-aminobutylphosphonic acid. Several antagonists, such as phaclofen, saclofen, and 2-hydroxysaclofen, were ineffective in the amphibian retina. However, CGP35348 blocked the action of applied baclofen and produced effects on the light response that were opposite to those of baclofen. Applied agonists and antagonists support the hypothesis that GABAB receptors serve to regulate the balance of sustained and transient signals to the inner retina.


Explore Compound Types